molecular formula C18H18F3N3O3S B2929050 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-38-6

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2929050
CAS No.: 1105231-38-6
M. Wt: 413.42
InChI Key: ZVAZEILMTPRJQV-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a trifluoromethyl group, and a cyclopenta[c]pyrazole moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, including the formation of the thiolane ring and the cyclopenta[c]pyrazole core. Common reagents used in these reactions include various chlorinated compounds and sulfur-containing reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3S/c19-18(20,21)13-5-1-2-6-15(13)22-17(25)16-12-4-3-7-14(12)23-24(16)11-8-9-28(26,27)10-11/h1-2,5-6,11H,3-4,7-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAZEILMTPRJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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